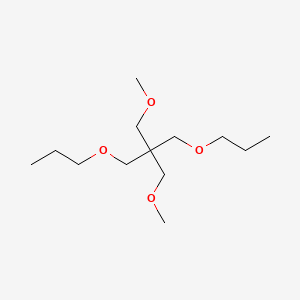

2,2-Bis(methoxymethyl)-1,3-dipropoxy-propane

Description

The exact mass of the compound this compound is 248.19875937 g/mol and the complexity rating of the compound is 144. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-methoxy-2-(methoxymethyl)-3-propoxy-2-(propoxymethyl)propane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28O4/c1-5-7-16-11-13(9-14-3,10-15-4)12-17-8-6-2/h5-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWXSNWDBDZLKPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOCC(COC)(COC)COCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00699897 | |

| Record name | 1-Methoxy-2-(methoxymethyl)-3-propoxy-2-(propoxymethyl)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00699897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92154-17-1 | |

| Record name | 1-Methoxy-2-(methoxymethyl)-3-propoxy-2-(propoxymethyl)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00699897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sample Extraction:

Water Samples: For extracting semi-volatile organic compounds from water, liquid-liquid extraction (LLE) with solvents like dichloromethane or hexane is common. env.go.jp Solid-phase extraction (SPE) is another widely used technique that can pre-concentrate the analyte. nih.gov

Soil and Sediment Samples: Soxhlet extraction, ultrasonic extraction, or pressurized fluid extraction with an appropriate organic solvent are standard methods for solid samples. env.go.jp

Instrumental Analysis:

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful and widely used technique for the separation and identification of volatile and semi-volatile organic compounds. epa.govnih.gov Given the likely volatility of 2,2-Bis(methoxymethyl)-1,3-dipropoxy-propane, GC-MS would be a suitable method for its quantification.

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS): For less volatile or thermally labile compounds, HPLC-MS or its more sensitive version, LC-MS/MS, would be the method of choice. nih.gov

Summary of Potentially Applicable Analytical Techniques:

| Analytical Step | Method | Applicability for this compound |

| Extraction (Water) | Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE) | High |

| Extraction (Soil/Sediment) | Soxhlet, Ultrasonic Extraction | High |

| Analysis | Gas Chromatography-Mass Spectrometry (GC-MS) | High, assuming sufficient volatility and thermal stability. |

| Analysis | Liquid Chromatography-Mass Spectrometry (LC-MS) | High, particularly if the compound has low volatility. |

Synthetic Methodologies for 2,2 Bis Methoxymethyl 1,3 Dipropoxy Propane

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. wikipedia.orgdeanfrancispress.com It involves conceptually deconstructing a target molecule into simpler, readily available precursor structures. wikipedia.orgicj-e.orgopenochem.org For 2,2-Bis(methoxymethyl)-1,3-dipropoxy-propane, the primary strategic disconnections are the carbon-oxygen bonds of the four ether linkages. amazonaws.com

This reverse-synthesis approach identifies two types of ether connections to the central quaternary carbon core: methoxymethyl and propoxy groups. Disconnecting these bonds reveals the fundamental building blocks.

C-O Disconnection (Methoxy): Breaking the two methoxy-propane bonds suggests a precursor like 2,2-Bis(hydroxymethyl)-1,3-dipropoxy-propane and a methylating agent.

C-O Disconnection (Propoxy): Alternatively, breaking the two propoxy-propane bonds points to 2,2-Bis(methoxymethyl)-1,3-propanediol and a propoxylating agent.

By performing all four C-O disconnections, we arrive at the core polyol precursor: Pentaerythritol (B129877) , also known as 2,2-Bis(hydroxymethyl)-1,3-propanediol. researchgate.netchemicalbook.com This commercially available compound serves as the foundational scaffold for the synthesis. The other necessary components are sources for the methyl and propyl groups, typically in the form of electrophilic reagents.

The key precursors identified through this analysis are:

| Precursor | Chemical Name | Role in Synthesis |

|---|---|---|

| Pentaerythritol | 2,2-Bis(hydroxymethyl)-1,3-propanediol | Core structural backbone with four hydroxyl groups |

| Methylating Agent | e.g., Methyl iodide, Dimethyl sulfate | Source of the two methoxy (B1213986) groups |

| Propoxylating Agent | e.g., 1-Bromopropane, Propyl tosylate | Source of the two propoxy groups |

Direct Alkylation Approaches for Ether Formation

Direct alkylation of the hydroxyl groups of pentaerythritol is the most straightforward synthetic strategy. This involves forming the ether bonds through nucleophilic substitution reactions.

Williamson Ether Synthesis Adaptations

The Williamson ether synthesis is a widely used and versatile method for preparing both symmetrical and asymmetrical ethers. byjus.com The reaction involves an alkoxide ion acting as a nucleophile, which displaces a halide or other suitable leaving group from an organohalide in an SN2 reaction. byjus.comwikipedia.orglibretexts.org

To synthesize this compound, this method would be adapted as follows:

Deprotonation: Pentaerythritol is treated with a strong base (e.g., sodium hydride, NaH) to deprotonate its four hydroxyl groups, converting them into more nucleophilic alkoxide ions.

Sequential Alkylation: The resulting tetra-alkoxide is then reacted with the appropriate alkylating agents.

A significant challenge in this synthesis is achieving the specific 2:2 methylation-to-propoxylation ratio rather than a statistical mixture of all possible products (e.g., tetramethoxy, tetrapropoxy, and other variations). To achieve the desired product, a controlled, sequential alkylation strategy would be necessary. For instance, one might react pentaerythritol with two equivalents of a methylating agent, followed by purification of the intermediate, and then reaction with two equivalents of a propoxylating agent. The choice of primary alkyl halides (e.g., methyl iodide, 1-bromopropane) is crucial to favor the SN2 mechanism and avoid competing elimination reactions. wikipedia.org

| Component | Example Reagents | Function | Considerations |

|---|---|---|---|

| Polyol | Pentaerythritol | Nucleophile precursor | The starting scaffold |

| Base | Sodium Hydride (NaH) | Deprotonates hydroxyl groups to form alkoxides | A strong, non-nucleophilic base is required |

| Alkylating Agents | Methyl iodide (CH₃I), 1-Bromopropane (CH₃CH₂CH₂Br) | Electrophiles providing the alkyl groups | Must have a good leaving group and be primary to favor SN2 |

| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF) | Solubilizes reactants | An aprotic polar solvent is typically used |

Acid-Catalyzed Etherification Routes

The synthesis of ethers can also be achieved through the acid-catalyzed dehydration of alcohols. masterorganicchemistry.com This method typically involves heating an alcohol in the presence of a strong acid, such as sulfuric acid. The mechanism proceeds by protonating one alcohol molecule to form a good leaving group (water), which is then displaced by a second alcohol molecule acting as a nucleophile. masterorganicchemistry.com

This approach is most effective for the preparation of symmetrical ethers from primary alcohols. masterorganicchemistry.com Applying this method to the synthesis of the asymmetrical this compound by reacting pentaerythritol with a mixture of methanol (B129727) and propanol (B110389) would be highly problematic. The reaction would likely result in a complex statistical mixture of all possible ether products, including the desired compound, but also undesired species such as 1,3-dimethoxy-2,2-bis(methoxymethyl)propane (B3060312) and its propoxy equivalent, making isolation and purification exceedingly difficult. stenutz.euchemcd.com

Recent advancements have explored the use of solid acid catalysts, such as zeolites or sulfonic resins, which can offer benefits like easier separation and potential for improved selectivity in some etherification reactions. mdpi.com However, controlling the precise alkylation on a tetra-functional precursor like pentaerythritol remains a significant challenge for this method.

Transacetalization and Transetherification Strategies

While less common for this specific target, exchange reactions provide alternative pathways for forming ether linkages.

Transacetalization is a reaction where an existing acetal (B89532) reacts with an alcohol in the presence of an acid catalyst, resulting in an exchange of the alcohol components of the acetal. rsc.org This method is primarily used for the synthesis and modification of acetals and polyacetals, which contain a C-O-C-O-C linkage, and is therefore not directly applicable to the synthesis of the target polyether, which features C-O-C linkages. rsc.org

Transetherification , the exchange of alkyl groups between an ether and an alcohol, is a more relevant, albeit challenging, strategy. researchgate.net This equilibrium-driven process would require carefully controlled conditions to drive the reaction toward the desired product. For a polyol like pentaerythritol, intramolecular transetherification can sometimes occur, leading to cyclic byproducts. researchgate.net While transetherification is a known method for modifying polyethers, its application to the de novo synthesis of a specific, complex, mixed ether from a polyol precursor is not a standard approach due to difficulties in controlling the reaction's selectivity.

Green Chemistry Principles in Synthesis

Incorporating green chemistry principles into synthetic planning aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. resolvemass.cachemrxiv.orgnih.gov

For the synthesis of this compound, several green principles could be applied, particularly to the more viable Williamson ether synthesis route:

Atom Economy: Designing syntheses to maximize the incorporation of material from the starting materials into the final product.

Safer Solvents and Auxiliaries: Reducing or eliminating the use of volatile organic solvents. nih.gov

Catalysis: Using catalytic reagents in small amounts is superior to using stoichiometric reagents. resolvemass.ca

Energy Efficiency: Conducting reactions at ambient temperature and pressure, or using energy-efficient methods like microwave irradiation. resolvemass.ca

Solvent-Free Reaction Conditions

A key aspect of green chemistry is the reduction or elimination of organic solvents, which account for a significant portion of chemical waste. nih.gov Solvent-free, or "dry media," reactions offer a powerful alternative. nih.govpharmafeatures.com

For the alkylation of pentaerythritol, solvent-free conditions could be pursued using several techniques:

Mechanochemistry: This method uses mechanical energy (e.g., grinding or milling) to initiate chemical reactions, eliminating the need for a solvent. pharmafeatures.comresearchgate.net The solid reactants (pentaerythritol, a solid base) and liquid alkylating agents could be combined in a ball mill.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often allowing for reactions to be completed in shorter times and without a solvent. researchgate.net This technique has been successfully used for other derivatizations of pentaerythritol. researchgate.net

Phase-Transfer Catalysis (PTC): A phase-transfer catalyst could facilitate the reaction between the solid alkoxide salt and the liquid alkylating agent without requiring a solvent to dissolve both.

These approaches not only reduce solvent waste but can also lead to improved energy efficiency and simpler product work-up procedures. chemrxiv.orgpharmafeatures.com

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical reactions, including the Williamson ether synthesis. tsijournals.com This technique utilizes microwave irradiation to heat the reaction mixture directly and efficiently, often leading to a dramatic reduction in reaction times compared to conventional heating methods. sacredheart.edu For the synthesis of this compound, a hypothetical microwave-assisted approach could significantly shorten the multiple etherification steps required.

In a potential synthetic pathway, starting from pentaerythritol, the sequential alkylation of the four hydroxyl groups could be expedited. Microwave heating can enhance the rate of reaction between the sodium alkoxide intermediates and the respective alkyl halides (e.g., methyl chloride and propyl bromide). The reactions are often carried out in the absence of a solvent or in a high-boiling polar solvent to efficiently absorb microwave energy. The use of phase-transfer catalysts may also be employed to facilitate the reaction between the aqueous and organic phases. tsijournals.com

Illustrative Reaction Conditions for a Hypothetical Microwave-Assisted Williamson Ether Synthesis Step:

| Parameter | Value |

| Reactants | Intermediate Polyol, Alkyl Halide, Sodium Hydroxide |

| Solvent | Dimethylformamide (DMF) or Solvent-free |

| Microwave Power | 100 - 300 W |

| Temperature | 80 - 150 °C |

| Reaction Time | 5 - 20 minutes per step |

| Catalyst | Tetrabutylammonium bromide (optional) |

Ultrasonic Irradiation in Synthetic Protocols

Ultrasonic irradiation, or sonochemistry, provides another non-classical energy source for promoting chemical reactions. The application of ultrasound to a reaction mixture generates acoustic cavitation—the formation, growth, and implosive collapse of bubbles in the liquid. This phenomenon creates localized hot spots with extremely high temperatures and pressures, as well as intense shockwaves and microjets, which can enhance mass transfer and accelerate reaction rates. nih.gov

In the context of synthesizing this compound, ultrasonic irradiation could be particularly beneficial in heterogeneous reaction mixtures, such as those involving a solid base (e.g., potassium hydroxide) in an organic solvent. Sonication can effectively disperse the solid reactants, continuously clean the surface of the solid, and thereby increase the active surface area for the reaction. This can lead to higher yields and shorter reaction times, often under milder temperature conditions than conventional methods. nih.gov

Furthermore, the combined use of microwave and ultrasonic irradiation has been explored as a synergistic approach to drive Williamson ether syntheses, potentially offering even greater rate enhancements and efficiencies in the absence of phase-transfer catalysts. researchgate.netrsc.org

Hypothetical Comparison of Synthesis Methods for a Single Etherification Step:

| Method | Temperature (°C) | Time | Yield (%) |

| Conventional Heating | 100 | 8 hours | 75 |

| Microwave-Assisted | 120 | 15 minutes | 90 |

| Ultrasonic Irradiation | 50 | 2 hours | 85 |

| Combined MW/US | 60 | 10 minutes | 92 |

Catalytic Efficiency and Atom Economy Optimization

Modern synthetic strategies increasingly emphasize the principles of green chemistry, where catalytic efficiency and atom economy are paramount. monash.eduacs.org Atom economy is a measure of how many atoms from the reactants are incorporated into the final desired product. wikipedia.org The Williamson ether synthesis, in its classic form, has a good atom economy as the main byproduct is a simple salt (e.g., NaCl or NaBr).

To further enhance the efficiency of synthesizing this compound, the choice of catalyst can be crucial. While the Williamson synthesis itself is not catalytic, related etherification reactions can be. For instance, the use of phase-transfer catalysts (PTCs) like quaternary ammonium (B1175870) salts can significantly improve the reaction rate and efficiency by facilitating the transfer of the alkoxide from an aqueous or solid phase to an organic phase where the alkyl halide is present. wikipedia.org

Optimizing atom economy involves designing a synthetic route that minimizes the formation of byproducts. chembam.combuecher.de For the target molecule, this would mean ensuring high selectivity in each of the four etherification steps to avoid side reactions such as elimination, which can occur with secondary or tertiary alkyl halides. masterorganicchemistry.com The use of primary alkyl halides (methyl and propyl halides) in the proposed synthesis of this compound is favorable for minimizing elimination and thus maximizing atom economy. wikipedia.org

Recent advances in catalysis for polyether synthesis, such as the use of organocatalysts, are also relevant. nih.govthieme-connect.comacs.org While often applied to ring-opening polymerizations, the principles of using highly efficient catalysts to control molecular architecture could inspire novel, more atom-economical routes to complex polyethers.

Comparative Analysis of Synthetic Routes: Efficiency and Selectivity

Selectivity: Selectivity is a major challenge in the synthesis of unsymmetrical polyethers. In the case of this compound, the synthetic strategy must control the sequential addition of two different alkyl groups (methyl and propyl) to a central core. A common strategy would involve using protecting groups to differentiate between hydroxyl groups, or exploiting potential differences in reactivity. However, a stepwise Williamson synthesis, where the alkoxide is formed and then reacted with one type of alkyl halide, followed by repetition of the process with the second alkyl halide, is the most straightforward approach to ensure selectivity.

The choice of solvent and reaction conditions can also influence selectivity. Protic solvents, for example, can sometimes reduce the selectivity towards the desired O-alkylation product in Williamson-type reactions by promoting side reactions. rsc.org Therefore, aprotic polar solvents are often preferred.

Reaction Mechanisms and Chemical Reactivity

Mechanistic Studies of Ether Cleavage and Formation

The cleavage of the ether bonds in 2,2-bis(methoxymethyl)-1,3-dipropoxy-propane is typically achieved under acidic conditions. wikipedia.orgmasterorganicchemistry.combritannica.com The general mechanism involves the protonation of the ether oxygen, which transforms the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.com Following this initial step, the reaction can proceed via either an SN1 or SN2 pathway, depending on the structure of the alkyl groups attached to the ether oxygen. wikipedia.orglibretexts.org

In the case of this compound, all the alkyl groups attached to the ether oxygens are primary. This structural feature strongly favors an SN2 mechanism for ether cleavage. unizin.orgopenstax.org In this bimolecular nucleophilic substitution, a nucleophile (such as a halide ion from a hydrohalic acid) attacks the less sterically hindered carbon atom adjacent to the protonated ether oxygen, leading to the displacement of an alcohol molecule. libretexts.orgmasterorganicchemistry.com

The presence of four ether linkages in the molecule means that complete cleavage would require strenuous reaction conditions and a sufficient amount of the cleaving reagent. The reaction would proceed in a stepwise manner, with each ether bond being protonated and then cleaved.

The formation of this compound would likely involve a Williamson ether synthesis approach, where an alkoxide reacts with an alkyl halide. Given the structure of the target molecule, this could be achieved by reacting the disodium (B8443419) salt of 2,2-bis(hydroxymethyl)-1,3-propanediol with methyl chloride and propyl chloride, or by reacting the tetrasodium (B8768297) salt of pentaerythritol (B129877) with the respective alkyl halides.

Stability under Various Chemical Environments (e.g., acidic, basic, oxidative)

The stability of this compound is highly dependent on the chemical environment.

Acidic Conditions: As discussed, ethers are susceptible to cleavage in the presence of strong acids like HBr and HI. unizin.orgopenstax.org Therefore, this compound is expected to be unstable in strongly acidic environments, undergoing hydrolysis to produce methanol (B129727), propanol (B110389), and pentaerythritol. The methoxymethyl group, being an acetal (B89532), is particularly sensitive to acid hydrolysis. chemistrysteps.comorgoreview.comadichemistry.com

Basic Conditions: Ethers are generally stable in basic and neutral conditions. openstax.orgresearchgate.net The C-O bonds are not readily cleaved by bases, making this compound stable in the presence of common bases like sodium hydroxide. Cleavage of ethers by bases requires very strong bases, such as organolithium compounds, and typically proceeds via a different mechanism involving deprotonation at the α-position to the oxygen. wikipedia.org

Oxidative Conditions: A significant reaction of ethers is their autoxidation in the presence of atmospheric oxygen, especially when exposed to light. britannica.comorganicmystery.com This process involves a free radical mechanism and leads to the formation of hydroperoxides and peroxides at the carbon atom adjacent to the ether oxygen. youtube.com These peroxide impurities can be explosive upon heating or concentration. libretexts.org Polyethers, in particular, can be susceptible to oxidation, which can lead to chain scission and degradation of the material. nih.govresearchgate.net Therefore, this compound is expected to be prone to oxidative degradation over time, and appropriate precautions should be taken during its storage and handling.

Table 1: Stability of this compound in Different Chemical Environments

| Environment | Stability | Primary Reaction | Products of Decomposition |

| Acidic (strong acid) | Unstable | Ether cleavage (hydrolysis) | Methanol, Propanol, Pentaerythritol |

| Basic (strong base) | Generally Stable | - | - |

| Oxidative (air, light) | Prone to Degradation | Autoxidation | Hydroperoxides, Peroxides |

Participation in Subsequent Transformation Reactions

The products of its cleavage—methanol, propanol, and pentaerythritol—are themselves versatile chemical building blocks that can undergo a wide range of subsequent reactions.

Role of Functional Groups in Modulating Reactivity

The reactivity of this compound is a direct consequence of its constituent functional groups: the methoxymethyl and propoxy ethers.

Methoxymethyl (MOM) Ethers: The methoxymethyl groups are essentially acetals. Acetals are known to be stable under basic and neutral conditions but are readily hydrolyzed under acidic conditions. researchgate.netacs.org This makes the methoxymethyl groups potentially more susceptible to acid-catalyzed cleavage than the propoxy groups. adichemistry.com

Propoxy Ethers: The propoxy groups are standard primary alkyl ethers. Their reactivity towards acid-catalyzed cleavage follows the typical SN2 mechanism. The propyl group is less sterically hindered than more branched alkyl groups, facilitating nucleophilic attack. stackexchange.com

The central neopentyl-like structure, with a quaternary carbon atom, provides a stable backbone for the molecule. The absence of tertiary or benzylic carbons adjacent to the ether oxygens means that SN1 cleavage pathways are highly unlikely. libretexts.orglibretexts.org The primary nature of all the ether linkages ensures that nucleophilic substitution will proceed via an SN2 mechanism. The presence of multiple ether groups may also have a slight electronic effect on the reactivity of each individual ether, although this is generally considered to be minor.

Spectroscopic and Advanced Analytical Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is the cornerstone for determining the molecular structure of 2,2-Bis(methoxymethyl)-1,3-dipropoxy-propane in solution. pageplace.de A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) NMR experiments provides an unambiguous assignment of all atoms and confirms the connectivity of the molecular backbone. researchgate.net

Methodologically, ¹H NMR spectroscopy is employed to identify the different proton environments within the molecule. Protons on carbons adjacent to ether oxygens are expected to show characteristic downfield shifts, typically in the 3.4 to 4.5 δ range. libretexts.org For this specific compound, distinct signals would correspond to the methoxy (B1213986) (-OCH₃) protons, the methylene (B1212753) protons of the methoxymethyl groups (-CH₂-O-CH₃), the methylene protons of the dipropoxy groups (-O-CH₂-CH₂-CH₃), the central methylene protons of the propoxy chains, and the terminal methyl protons of the propoxy chains.

¹³C NMR spectroscopy complements the proton data by identifying each unique carbon atom. Carbon atoms bonded to oxygen in ethers typically resonate in the 50-80 δ range. libretexts.org The spectrum would be expected to show signals for the central quaternary carbon, the methoxymethyl carbons, the methoxy carbons, and the three distinct carbons of the propoxy groups.

To establish connectivity, two-dimensional NMR techniques are essential. A ¹H-¹H Correlation Spectroscopy (COSY) experiment would reveal scalar couplings between adjacent protons, confirming the -CH₂-CH₂-CH₃ spin system of the propoxy groups. A Heteronuclear Single Quantum Coherence (HSQC) experiment correlates each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the ¹³C spectrum.

Interactive Table 1: Expected NMR Assignments for this compound

| Group | Atom Type | Expected Chemical Shift (δ, ppm) | Key 2D NMR Correlations |

| Methoxy | ¹H | ~3.3 - 3.5 | HSQC to methoxy carbon |

| ¹³C | ~58 - 60 | HSQC to methoxy protons | |

| Methoxymethyl | ¹H | ~3.4 - 3.6 | HSQC to methoxymethyl carbon |

| ¹³C | ~70 - 75 | HSQC to methoxymethyl protons | |

| Propoxy (O-CH₂) | ¹H | ~3.4 - 3.7 | COSY to propoxy -CH₂-; HSQC to O-CH₂ carbon |

| ¹³C | ~70 - 75 | HSQC to propoxy O-CH₂ protons | |

| Propoxy (-CH₂-) | ¹H | ~1.5 - 1.7 | COSY to O-CH₂ and -CH₃; HSQC to -CH₂- carbon |

| ¹³C | ~22 - 25 | HSQC to propoxy -CH₂- protons | |

| Propoxy (-CH₃) | ¹H | ~0.9 - 1.0 | COSY to -CH₂-; HSQC to -CH₃ carbon |

| ¹³C | ~10 - 12 | HSQC to propoxy -CH₃ protons | |

| Central Carbon | ¹³C | ~45 - 55 | No HSQC signal (quaternary) |

Infrared (IR) and Raman Spectroscopy in Conformational Analysis

Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups present and to analyze the conformational properties of the molecule. edinst.com These methods are complementary; IR spectroscopy is sensitive to vibrations that cause a change in dipole moment, while Raman spectroscopy detects vibrations that cause a change in polarizability. mt.com

For this compound, the most prominent feature in the IR spectrum is the strong C-O single-bond stretching absorption, characteristic of ethers, which typically appears in the 1050 to 1150 cm⁻¹ range. libretexts.org The spectrum would also be dominated by C-H stretching vibrations from the methyl and methylene groups in the 2850-3000 cm⁻¹ region and C-H bending vibrations around 1375-1470 cm⁻¹.

Raman spectroscopy is particularly effective for observing the symmetric vibrations of the carbon backbone and can provide a unique molecular fingerprint. mt.com It is also a powerful tool for studying conformational isomerism, as different rotational isomers (rotamers) can give rise to distinct vibrational bands, especially in the lower frequency "fingerprint" region. ustc.edu.cn By analyzing the spectra, potentially at different temperatures, it is possible to gain insight into the molecule's preferred conformations in the liquid or solid state.

Interactive Table 2: Key Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Primary Technique |

| C-H Stretch | -CH₃, -CH₂- | 2850 - 3000 | IR & Raman |

| C-H Bend | -CH₃, -CH₂- | 1375 - 1470 | IR |

| C-O Stretch | Ether (C-O-C) | 1050 - 1150 | IR (Strong) |

| C-C Stretch | Alkyl Backbone | 800 - 1200 | Raman |

Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Pattern Analysis

Mass spectrometry is a critical tool for validating the molecular formula of this compound by providing an accurate mass of the molecular ion (M⁺). wikipedia.org High-resolution mass spectrometry can determine the exact mass, which allows for the calculation of the precise elemental composition.

When subjected to ionization techniques like electron impact (EI), the molecular ion becomes energetically unstable and undergoes fragmentation, breaking into smaller, charged pieces. libretexts.org The resulting fragmentation pattern is a reproducible fingerprint that provides significant structural information. For this compound, fragmentation is expected to occur primarily via the cleavage of the C-O and C-C bonds. libretexts.org

Key fragmentation pathways would likely involve:

Alpha-cleavage: The cleavage of bonds adjacent to the ether oxygen atoms is a common pathway. This could lead to the loss of a methoxy radical (•OCH₃, 31 u) or a propoxy radical (•OCH₂CH₂CH₃, 59 u).

Loss of Alkyl Groups: Cleavage can result in the loss of a propyl group ([M-43]⁺) or a methyl group ([M-15]⁺). The stability of the resulting carbocation influences the intensity of the fragment peak. chemguide.co.uk

Formation of Oxonium Ions: Fragmentation can generate stable oxonium ions, such as [CH₂=O-CH₃]⁺ (m/z 45) or [CH₂=O-CH₂CH₂CH₃]⁺ (m/z 73).

Analysis of these fragments allows chemists to piece together the molecular structure, confirming the presence and arrangement of the methoxymethyl and dipropoxy substituents around the central propane (B168953) core.

Interactive Table 3: Plausible Mass Spectrometry Fragments

| m/z Value | Proposed Fragment Ion | Neutral Loss |

| [M-15]⁺ | [M - CH₃]⁺ | Methyl radical |

| [M-31]⁺ | [M - OCH₃]⁺ | Methoxy radical |

| [M-43]⁺ | [M - CH₂CH₂CH₃]⁺ | Propyl radical |

| [M-59]⁺ | [M - OCH₂CH₂CH₃]⁺ | Propoxy radical |

| 73 | [CH₃CH₂CH₂OCH₂]⁺ | - |

| 45 | [CH₃OCH₂]⁺ | - |

X-ray Crystallography in Solid-State Structural Determination (if applicable)

Should this compound be a crystalline solid at a suitable temperature, single-crystal X-ray crystallography offers the most definitive method for structural determination. wikipedia.org This technique provides an unambiguous, three-dimensional picture of the molecule's arrangement in the solid state, yielding precise data on bond lengths, bond angles, and torsion angles. nih.gov

The primary challenge for a flexible molecule like this is obtaining a single crystal of sufficient quality, as high conformational freedom can lead to disordered structures. canterbury.ac.uk However, if successful, the crystallographic data would reveal the molecule's preferred solid-state conformation, showing the spatial relationship between the four ether chains. This information is invaluable for understanding intermolecular interactions and packing forces within the crystal lattice. The resulting structural model would serve as the ultimate confirmation of the connectivity established by NMR and MS.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental in determining the electronic structure of a molecule. For 2,2-Bis(methoxymethyl)-1,3-dipropoxy-propane, methods like Density Functional Theory (DFT) or Hartree-Fock (HF) calculations would typically be employed to understand the distribution of electrons within the molecule. These calculations can reveal insights into the molecule's reactivity, stability, and spectroscopic properties.

The primary outputs of these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO gap is a critical parameter that provides an estimate of the molecule's chemical reactivity and kinetic stability. A larger gap generally implies higher stability and lower reactivity.

Table 1: Hypothetical Electronic Properties from Quantum Chemical Calculations

| Property | Predicted Value | Significance |

| HOMO Energy | - | Electron-donating ability |

| LUMO Energy | - | Electron-accepting ability |

| HOMO-LUMO Gap | - | Chemical reactivity and stability |

| Dipole Moment | - | Polarity and intermolecular interactions |

Note: The values in this table are hypothetical and would require specific computational studies to be determined.

Conformational Analysis and Energy Landscapes

Due to the presence of multiple single bonds, this compound can exist in various spatial arrangements or conformations. Conformational analysis is the study of these different arrangements and their relative energies. Computational methods can be used to explore the potential energy surface of the molecule, identifying stable conformers (local minima) and the transition states that connect them.

This analysis is vital for understanding how the molecule's shape influences its properties and interactions. The global minimum on the energy landscape represents the most stable conformation of the molecule under a given set of conditions. The flexibility of the methoxymethyl and propoxy side chains would lead to a complex energy landscape with numerous possible conformations.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations can provide a detailed picture of the intermolecular interactions of this compound in a condensed phase (liquid or solid). By simulating the movement of a collection of these molecules over time, MD can reveal information about the types and strengths of forces between them, such as van der Waals forces and dipole-dipole interactions.

These simulations are crucial for predicting bulk properties like density, viscosity, and diffusion coefficients. The ether linkages in the molecule are expected to be key sites for intermolecular hydrogen bonding if protic solvents are present, or for dipole-dipole interactions in a pure liquid state.

Prediction of Spectroscopic Signatures via Computational Models

Computational models can be used to predict the spectroscopic signatures of this compound, which can then be compared with experimental data for structure verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantum chemical calculations can predict the chemical shifts of the ¹H and ¹³C atoms in the molecule. These predictions are based on the calculated electron density around each nucleus.

Infrared (IR) Spectroscopy: The vibrational frequencies of the molecule can be calculated, corresponding to the peaks in an IR spectrum. These frequencies are associated with the stretching and bending of specific chemical bonds, such as C-O, C-H, and C-C bonds.

Table 2: Predicted Spectroscopic Data (Illustrative)

| Spectroscopy | Feature | Predicted Range |

| ¹H NMR | Chemical Shift (ppm) | - |

| ¹³C NMR | Chemical Shift (ppm) | - |

| IR | C-O Stretch (cm⁻¹) | ~1100-1200 |

| IR | C-H Stretch (cm⁻¹) | ~2850-3000 |

Note: The predicted ranges are illustrative and based on typical values for similar functional groups.

Quantitative Structure-Property Relationships (QSPR) in Theoretical Contexts

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a molecule with its physical, chemical, or biological properties. In a theoretical context, the "structure" is represented by a set of calculated molecular descriptors.

For this compound, these descriptors could be derived from quantum chemical calculations and would include electronic, topological, and geometrical properties. A QSPR model could then be developed to predict properties such as boiling point, solubility, or viscosity without the need for experimental measurements. These models are particularly useful for screening large numbers of related compounds and for designing molecules with specific desired properties.

Role As a Chemical Intermediate and Building Block in Organic Synthesis

Precursor for Advanced Polyether Structures

There is currently no available research detailing the use of 2,2-Bis(methoxymethyl)-1,3-dipropoxy-propane as a precursor for advanced polyether structures. The synthesis of complex polyethers often involves the polymerization of monomers containing ether linkages or the modification of existing polyether chains. While the structure of this compound contains ether groups, its specific role as a monomer or building block in polymerization reactions has not been documented.

Use in Protecting Group Chemistry

An investigation into the application of this compound in protecting group chemistry yielded no relevant findings. Protecting groups are essential tools in organic synthesis for the temporary masking of reactive functional groups. While various ether-based protecting groups are well-established, there is no evidence to suggest that this compound has been employed for this purpose.

Integration into Multi-Step Synthetic Sequences

A thorough review of synthetic organic chemistry literature did not uncover any multi-step synthetic sequences that incorporate this compound as an intermediate or starting material. Its absence from reported synthetic routes suggests that it is not a commonly utilized building block in the construction of more complex molecules.

Regioselective and Stereoselective Synthetic Applications

Due to the lack of information regarding any synthetic reactions involving this compound, there is no data on its potential for regioselective or stereoselective applications. Such applications would depend on the specific reactivity of the molecule, which has not been described in the available literature.

Data Tables

Given the absence of experimental data for this compound, no data tables can be generated.

Detailed Research Findings

No detailed research findings for this compound could be located.

No Information Found for "this compound"

Following a comprehensive search for the chemical compound This compound , it has been determined that there is no publicly available scientific literature or data corresponding to this specific molecule. Numerous search queries using the precise chemical name and variations in combination with terms related to its potential applications in materials science and polymer chemistry did not yield any relevant results.

The search results consistently provided information on structurally similar but distinct compounds, none of which match the requested substance. This suggests that "this compound" may be a novel compound not yet described in published research, a misnomer, or an internal designation not recognized in public chemical databases.

Due to the complete absence of information, it is not possible to generate the requested article focusing on the applications of "this compound" in the following areas:

Applications in Materials Science and Polymer Chemistry

Design of Novel Functional Fluids (e.g., lubricants, heat transfer fluids)

Without any research findings, data, or established applications for this specific compound, any attempt to create the requested content would be speculative and scientifically unfounded. Therefore, no article can be provided.

Environmental Chemical Research and Degradation Pathways

Academic Studies on Environmental Fate and Transport Mechanisms

While no direct studies on the environmental fate and transport of 2,2-Bis(methoxymethyl)-1,3-dipropoxy-propane have been identified, its behavior can be inferred from its structural characteristics. The molecule possesses a central propane (B168953) core and multiple ether linkages.

The environmental distribution of a chemical is governed by its physical and chemical properties, such as water solubility, vapor pressure, and its affinity for sorption to soil and sediment. cdc.gov For this compound, the presence of four ether groups, which are polar, would suggest some degree of water solubility. However, the molecule also has significant alkyl (propoxy and methoxy) character, which would contribute to a degree of hydrophobicity. This dual nature suggests it may be distributed in both aqueous and soil or sediment phases.

The propane backbone is a key structural feature. Propane itself is a volatile organic compound (VOC) that is not considered a greenhouse gas in its un-combusted state and is listed as a clean energy source under the 1990 Clean Air Act. propane.comwhyips.com If released into the environment, propane vaporizes and dissipates, and does not contaminate groundwater or soil. propane.comwhyips.com While this compound is a larger molecule and likely less volatile than propane, its propane core suggests a degree of chemical stability.

The transport of this compound in the environment would be influenced by factors such as soil type, water flow, and air currents. cdc.gov Chemicals with a tendency to adsorb to organic matter in soil will be less mobile in groundwater. cdc.gov The fate and transport of related ether compounds, such as per- and polyfluoroalkyl substances (PFAS), are complex and influenced by their dual hydrophobic-hydrophilic nature. nih.gov

Inferred Environmental Fate and Transport Characteristics:

| Property | Inferred Characteristic for this compound | Rationale |

| Mobility in Soil | Low to Moderate | The ether groups may increase water solubility and mobility, while the alkyl chains could lead to sorption to organic matter, retarding movement. |

| Volatility | Low to Moderate | The molecular weight is significantly higher than simple propanes, suggesting a lower vapor pressure and reduced volatility. |

| Distribution | Likely to partition between water, soil, and sediment. | The combination of polar ether groups and nonpolar alkyl groups suggests partitioning behavior. |

Investigation of Biodegradation Pathways

The biodegradation of this compound has not been specifically studied. However, research on the biodegradation of other ethers provides insight into potential pathways. The ether linkage is generally stable and can be resistant to microbial degradation. frtr.gov

Some microorganisms, however, are capable of cleaving ether bonds. For instance, certain strains of bacteria, such as Rhodococcus, have been shown to degrade various alkyl ethers. nih.govnih.govsigmaaldrich.com The mechanism often involves an initial oxidation at the carbon atom adjacent to the ether oxygen, a process known as O-dealkylation, which is carried out by monooxygenase enzymes. frtr.gov This initial step would lead to the formation of an unstable hemiacetal, which then spontaneously breaks down into an alcohol and an aldehyde. frtr.gov

For this compound, a plausible biodegradation pathway would involve the stepwise cleavage of the methoxymethyl and propoxy groups. This would result in the formation of formaldehyde, propionaldehyde, and a central poly-alcohol core, which may then be further biodegraded.

Plausible Initiating Steps in the Biodegradation of this compound:

| Step | Proposed Reaction | Potential Products |

| 1. Methoxy (B1213986) Group Cleavage | O-demethylation of a methoxymethyl group. | Formaldehyde and a corresponding alcohol intermediate. |

| 2. Propoxy Group Cleavage | O-depropylation of a propoxy group. | Propionaldehyde and a corresponding alcohol intermediate. |

Analytical Methodologies for Environmental Monitoring

Specific analytical methods for the detection of this compound in environmental samples have not been documented. However, established methods for the analysis of other organic pollutants, particularly those with similar chemical properties, can be adapted.

The general procedure for analyzing organic compounds in environmental matrices involves several steps: extraction, cleanup, concentration, and instrumental analysis. env.go.jp

Studies on Derivatives and Analogues of 2,2 Bis Methoxymethyl 1,3 Dipropoxy Propane

Synthesis and Properties of Homologous Alkoxy-Substituted Propanes

The synthesis of alkoxy-substituted propanes and other alkanes often involves the Williamson ether synthesis or reactions with organometallic reagents. For instance, synthetic routes to complex alkoxy-substituted molecules can be achieved through methods like the hydrostannation of alkynyl carbene complexes to produce alkoxy-substituted allenylstannane and propargylstannane reagents. sci-hub.cat Another approach involves Lawesson's reagent-mediated cyclization under microwave irradiation to create alkoxy-substituted heterocycles, a method noted for its high yields and short reaction times. organic-chemistry.org

The properties of these homologous compounds are significantly influenced by the nature and length of the alkoxy chains. Studies on other alkoxy-substituted molecules, such as certain Schiff base derivatives, have shown that the length of the terminal alkoxy chain can impact mesomorphic and photophysical behaviors. mdpi.com For example, increasing the chain length can enhance the maximum absorbance of light at specific wavelengths. mdpi.com In many organic systems, the introduction of an alkoxy group can alter physical properties like melting point, boiling point, and solubility, as well as electronic properties that affect their application in materials science, such as in liquid crystals. organic-chemistry.orgmdpi.com

Table 1: Influence of Alkoxy Group Modification on Molecular Properties

| Structural Modification | Resulting Property Change | Potential Application | Reference |

| Variation in alkoxy chain length | Alteration of mesomorphic (liquid crystal) phases | Advanced display technologies | organic-chemistry.orgmdpi.com |

| Introduction of lateral methoxy (B1213986) groups | Increased molecular biaxiality in calamitic liquid crystals | Materials with specific optical properties | mdpi.com |

| Synthesis of nonsymmetrical alkoxy substitution | Control over final compound structure for targeted properties | Fluorescent probes, anticancer agents | nih.gov |

| Conversion of borane groups to hydroxyl groups | Creation of polyalcohols from polyolefins | Specialty polymers, blend components | psu.edu |

Comparative Studies with Related Polyols and Polyethers (e.g., Pentaerythritol (B129877) Ethers)

The core structure of 2,2-Bis(methoxymethyl)-1,3-dipropoxy-propane is derived from a neopentane (2,2-dimethylpropane) backbone, similar to the widely used polyol, pentaerythritol. Polyethers derived from such structures exhibit distinct properties based on their backbone and functional groups.

Pentaerythritol ethers, such as Pentaerythritol tetraglycidyl ether, are common crosslinking agents and epoxy resin components. nih.gov Polyethers, in general, are known for their chemical stability, flexibility, and good flow properties. nih.gov The ether linkages provide rotational freedom to the polymer chain, contributing to elasticity. In contrast to polyols, which are characterized by reactive hydroxyl (-OH) groups, the ether linkages (-O-) in compounds like this compound are generally less reactive.

Polyethers are fundamental components in various materials. For example, they form the soft segments in polyurethanes, imparting flexibility and elasticity. bdmaee.net In dental applications, polyether impression materials are valued for their excellent hydrophilicity and dimensional stability, as their polymerization proceeds without the release of by-products. nih.gov However, this hydrophilicity can also lead to water absorption, which may affect long-term dimensional accuracy. nih.gov

Table 2: Comparison of Related Polyols and Polyethers

| Compound/Class | Key Structural Feature | Primary Properties | Common Applications | Reference |

| Polyols (e.g., Pentaerythritol) | Multiple hydroxyl (-OH) groups | Reactive, form hydrogen bonds, hydrophilic | Polyester resins, polyurethane synthesis, alkyd resins | bdmaee.net |

| Polyethers (General) | Ether (-O-) linkages in backbone | Flexible, chemically stable, good flow, hydrophilic | Dental impressions, polyurethane soft segments | nih.govbdmaee.net |

| Pentaerythritol Tetraglycidyl Ether | Pentaerythritol core with four glycidyl ether groups | Reactive epoxy groups, crosslinking capability | Epoxy resins, coatings, adhesives | nih.gov |

| This compound | Pentaerythritol-like core with methoxy and propoxy groups | Expected to be stable, flexible, and act as a plasticizer or solvent | (Hypothetical) Plasticizers, solvents, synthesis intermediate | N/A |

Structure-Reactivity Relationships in Related Polyether Systems

The relationship between the molecular structure of a polyether and its reactivity is crucial for designing materials with specific properties. Reactivity is often dictated by the terminal functional groups or the accessibility of the ether linkages to chemical attack.

In systems like polyurethanes, the reactivity of hydroxyl-terminated polyethers with isocyanates is a key factor in the curing process. mdpi.com The activation energy of this reaction can be influenced by the structure of both the polyether and the isocyanate. For instance, studies on hydroxyl-terminated polyether (HTPE) curing kinetics show that the reaction conforms to an autocatalytic model, where the urethane product catalyzes its own formation. mdpi.com

For polyether networks, structure-reactivity relationships can determine the material's mechanical properties and its ability to adapt or rearrange. nih.gov In dynamic covalent networks, the reactivity of the crosslinks dictates the timescale of rearrangement and the material's response to temperature. nih.gov Factors that modulate reactivity include:

Steric Hindrance: Bulky groups near a reaction center can slow down reaction rates.

Electronic Effects: Electron-donating or withdrawing groups can alter the reactivity of nearby functional groups.

Catalysis: The presence of internal or external catalysts can significantly enhance reaction speeds. bdmaee.netnih.gov

Table 3: Factors Influencing Reactivity in Polyether Systems

| Factor | Mechanism | Effect on Reactivity | Reference |

| Point Substitutions | Altering the electronic or steric environment around a reactive site. | Modulates reaction rates and equilibrium positions. | nih.gov |

| Internal Catalysis | Proximity-induced enhancement of reactions by nearby functional groups. | Increases the rate of bond exchange or formation. | nih.gov |

| Polymer Backbone | The structure of the main polyether chain (e.g., linear vs. branched). | Affects accessibility of functional groups and overall chain flexibility. | mdpi.com |

| Curing Agent | The chemical nature of the crosslinking agent used with a polyether prepolymer. | Determines the final network structure and curing kinetics. | mdpi.com |

Exploration of Functionalized Derivatives for Specific Applications

Functionalization involves chemically modifying a base molecule to introduce new properties or reactive sites for specific applications. routledge.com Derivatives of this compound could be functionalized to create novel materials. This can be achieved either by modifying the alkoxy chains or by using a functionalized precursor during synthesis.

The introduction of specific functional groups can tailor a molecule for a wide range of uses:

Biomedical Applications: Functional groups that improve biocompatibility or allow for conjugation to biomolecules are key. For example, polymers can be functionalized to create sensors or drug delivery systems. jnanoscitec.com

Advanced Membranes: Polyethersulfone membranes have been functionalized with crown ethers to improve their ability to selectively capture ions, an application relevant in hemodialysis. nih.gov This is achieved by first introducing reactive sites (like amine groups) onto the polymer surface via plasma treatment, followed by covalent attachment of the functional molecule. nih.gov

Sorbents and Resins: Polymers containing phosphorus moieties, such as phosphine oxides, have been synthesized for use as sorbents for removing dyes and metal ions from wastewater. mdpi.com

Reactive Polymers: Introducing borane groups into polyolefins creates a platform for further chemical conversion to other functional groups, like alcohols, under mild conditions. psu.edu

Table 4: Examples of Functionalization for Specific Applications

| Functional Group/Molecule | Base Material | Resulting Application | Reference |

| Crown Ether | Polyethersulfone Membrane | Selective ion retention for hemodialysis | nih.gov |

| Phosphine Oxide | Divinylbenzene Polymer | Sorbent for cationic dye removal from wastewater | mdpi.com |

| Borane Groups | Polyolefins | Reactive intermediates for preparing polyalcohols and other functional polymers | psu.edu |

| Amino or Carboxyl Groups | Fullerenes | Increased water solubility and biocompatibility | jnanoscitec.com |

Future Research Directions and Emerging Paradigms

Sustainable Synthesis of Polyether Compounds

The imperative for green chemistry is redirecting the synthesis of polyethers away from petrochemical feedstocks and energy-intensive processes. Future research will be heavily focused on developing sustainable pathways that minimize environmental impact.

One of the most promising avenues is the use of renewable feedstocks . Biomass represents a rich source of platform chemicals that can be converted into the building blocks for polyethers. For a compound like 2,2-bis(methoxymethyl)-1,3-dipropoxy-propane, this could involve:

Bio-based Pentaerythritol (B129877): Development of fermentation or catalytic routes from sugars or other carbohydrates to produce pentaerythritol, the core of the molecule.

Renewable Alcohols: Production of methanol (B129727) and propanol (B110389) from sources such as biogas, syngas derived from biomass gasification, or the catalytic conversion of CO2. nih.gov

Another critical area is the development of green catalytic systems . Traditional ether synthesis often relies on harsh reagents and catalysts. Emerging research highlights several sustainable alternatives:

Organocatalysis: The use of non-eutectic acid-base mixtures as organocatalysts for the melt self-polycondensation of diols presents a scalable and more environmentally benign approach to creating long-chain aliphatic polyethers. researchgate.net

Biocatalysis: Enzymes, particularly lipases, are being explored for their ability to catalyze polymerization reactions with high selectivity under mild conditions. protheragen.ai This approach not only reduces energy consumption but can also lead to polymers with enhanced biodegradability. acs.org

Double Metal Cyanide (DMC) Catalysts: These catalysts are highly efficient for the ring-opening polymerization of epoxides and can also be used for the copolymerization of epoxides with CO2, offering a pathway to incorporate waste CO2 into the polymer backbone. nih.gov

These strategies, when applied to the synthesis of complex ethers like this compound, could significantly reduce the carbon footprint and environmental impact of their production.

Advanced Computational Design of Analogues with Tuned Properties

The trial-and-error approach to materials discovery is increasingly being replaced by computational methods that allow for the in silico design and prediction of material properties. This is particularly relevant for designing analogues of this compound with specific, tailored functionalities.

Molecular modeling and simulation are powerful tools for understanding the structure-property relationships of polymers at the atomic level. protheragen.aiacs.org By simulating the behavior of polymer chains, researchers can predict a range of macroscopic properties, including:

Glass transition temperature

Viscoelasticity

Thermal stability

Solubility and miscibility with other materials schrodinger.com

These simulations can be used to explore how modifications to the chemical structure of this compound—such as altering the length of the alkoxy side chains or replacing the methoxy (B1213986) groups with other functionalities—would impact its physical properties. researchgate.net

Furthermore, the development of inverse design strategies is a key future direction. rsc.org In this paradigm, the desired material properties are defined first, and computational algorithms are used to predict the chemical structure that would exhibit those properties. This approach can accelerate the discovery of new polyether compounds for specific applications, such as high-performance lubricants, biocompatible coatings, or specialized solvents. The use of machine learning and artificial intelligence to screen vast virtual libraries of potential polyether structures will be instrumental in this effort. slideshare.net

Integration into Smart Materials and Responsive Systems

"Smart" materials, which can change their properties in response to external stimuli, are a major focus of modern materials science. The inherent chemical stability and flexibility of the polyether backbone make it an excellent candidate for incorporation into such systems. oulu.fi

Future research will explore the integration of polyether structures, including those analogous to this compound, into stimuli-responsive polymers . These materials can react to a variety of triggers, including:

pH: By incorporating ionizable groups, polyethers can be designed to swell or shrink in response to changes in pH, which has applications in drug delivery systems that target the acidic environment of tumors. nih.gov

Temperature: Thermoresponsive polymers can undergo a phase transition at a specific temperature, known as the lower critical solution temperature (LCST), causing them to become insoluble in a solvent. mdpi.com This property is useful for creating injectable hydrogels for tissue engineering.

Light: The inclusion of photo-responsive moieties like azobenzenes can allow for the reversible control of polymer properties with light, enabling applications in optical data storage and actuators. mdpi.com

By functionalizing the core structure of molecules like this compound with stimuli-responsive groups, it may be possible to create novel materials for a wide range of advanced applications, from targeted drug delivery to self-healing coatings and soft robotics. researchgate.netrsc.org

Exploration of New Catalytic Transformations Involving Polyethers

Beyond improving the sustainability of existing synthesis routes, a significant area of future research lies in the discovery of entirely new catalytic transformations for the synthesis and modification of polyethers. This includes the development of novel methods for the formation of the crucial C-O ether bond.

Recent advances in catalysis offer exciting possibilities:

Nickel-Catalyzed Cross-Coupling: Nickel catalysts have shown promise in forming C-O bonds under milder conditions than traditional methods, including light-promoted reactions that can proceed at room temperature. nih.govliv.ac.uk These catalysts could enable the synthesis of complex polyethers with high functional group tolerance.

Iron-Catalyzed Etherification: The use of inexpensive and environmentally benign iron catalysts for the dehydrative etherification of alcohols is an attractive green alternative to traditional methods. nih.govacs.org

Reductive Etherification: This method allows for the synthesis of ethers from alcohols and carbonyl compounds, providing a versatile route to both symmetrical and asymmetrical ethers. nih.govresearchgate.net

These new catalytic methods could not only provide more efficient and selective routes to compounds like this compound but also enable the synthesis of novel polyether architectures that are currently inaccessible. The exploration of transetherification reactions , where one ether is transformed into another, could also open up new possibilities for modifying and recycling polyether materials. nih.gov

Q & A

Q. What are the recommended synthetic routes for preparing 2,2-Bis(methoxymethyl)-1,3-dipropoxy-propane in laboratory settings?

- Methodological Answer: The compound can be synthesized via Williamson ether synthesis , a two-step process involving (1) deprotonation of a diol precursor using a strong base (e.g., NaH) and (2) nucleophilic substitution with methoxymethyl and propoxy halides. For example, similar methodologies are employed for synthesizing ether-containing compounds like 3-[(2-bromophenyl)methoxy]-2-methylpropane-1,2-diol . Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization.

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer: Based on safety data sheets (SDS) for structurally related compounds, store the compound in a cool, dry environment (<25°C) under inert gas (e.g., argon) to prevent oxidation. Avoid contact with strong acids/bases, as ethers may undergo hydrolysis. Use glass or PTFE containers, as plasticizers in PVC can leach into the compound .

Q. What purification methods are optimal for isolating this compound post-synthesis?

- Methodological Answer: After synthesis, use fractional distillation (if volatile) or flash column chromatography with a hexane/ethyl acetate gradient (95:5 to 70:30). Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS. Solubility data for similar compounds in chlorform or dichloromethane (e.g., 2-(methoxymethoxy)-1,3-propanediyl dibenzoate ) can guide solvent selection.

Q. Which spectroscopic techniques are essential for basic structural characterization?

- Methodological Answer:

- 1H/13C NMR : Identify methoxymethyl (-OCH2O-) and propoxy (-OCH2CH2CH3) groups. For example, methoxy protons typically resonate at δ 3.2–3.4 ppm in CDCl3 .

- IR Spectroscopy : Confirm ether linkages (C-O-C stretch at ~1100 cm⁻¹) and absence of hydroxyl impurities .

- Mass Spectrometry (EI/ESI) : Verify molecular ion ([M+H]+) and fragmentation patterns .

Q. What are the key safety precautions when working with this compound?

- Methodological Answer: Refer to SDS guidelines for structurally similar ethers:

- Wear nitrile gloves and safety goggles to avoid skin/eye irritation (Category 2 hazards per GHS) .

- Use a fume hood to mitigate inhalation risks (H335: Respiratory tract irritation) .

- In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in novel reactions?

- Methodological Answer: Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and reaction pathways. For example, study the compound’s potential as a ligand in coordination chemistry by analyzing electron density maps and frontier molecular orbitals. Similar approaches are used for surface chemistry studies on indoor pollutants .

Q. What advanced spectroscopic techniques resolve stereochemical ambiguities in derivatives of this compound?

- Methodological Answer:

Q. How can researchers resolve discrepancies in reported hazard data for this compound?

- Methodological Answer: Conduct toxicological assays (e.g., Ames test for mutagenicity) and compare results with existing SDS. For instance, while some SDS for related compounds report no hazards , others classify them as irritants (H315/H319) . Validate findings via peer-reviewed literature and regulatory databases (e.g., PubChem ).

Q. What role does this compound play in polymer chemistry?

- Methodological Answer: The compound’s ether linkages and branched structure make it a candidate for crosslinking agents or dendrimer synthesis . Design experiments to copolymerize it with epoxides or acrylates, monitoring thermal stability via TGA and DSC. Compare results with applications of 1,3-bis(diphenylphosphino)propane in polymer-supported catalysis .

Q. What methodologies assess thermal decomposition pathways under controlled conditions?

- Methodological Answer:

Use thermogravimetric analysis (TGA) coupled with FTIR or GC-MS to identify volatile decomposition products (e.g., CO, detected in fire conditions for related compounds ). Conduct pyrolysis studies at 200–400°C in nitrogen/air atmospheres to simulate industrial processing environments.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.